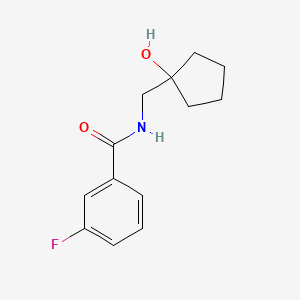

3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

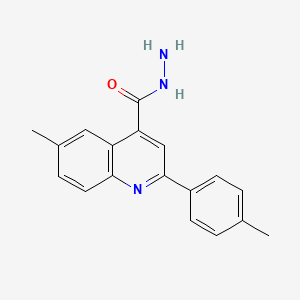

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . In a study, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involving benzamide compounds can be complex due to the presence of multiple reactive sites. For instance, in the synthesis of benzamide compounds, the selective acylation of amines can lead to parallel by-products and serial by-products .Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Antibacterial Applications

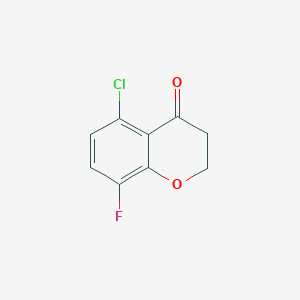

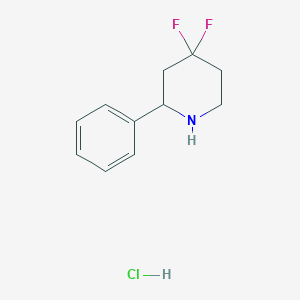

Fluorinated compounds are often investigated for their unique chemical properties and potential applications in medicine. For example, the stereoselective synthesis of certain fluorinated intermediates has been explored for their use in developing antibiotics targeting respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012). This research demonstrates the broader interest in utilizing fluorinated compounds to address healthcare challenges.

Fluorinated Compounds in Cancer Research

The impact of fluorination on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors indicates the importance of fluorinated compounds in developing cancer treatments. Changes in molecular structure, including fluorination, can significantly affect a compound's stability and efficacy in vivo (Teffera et al., 2013). This research area exemplifies how specific modifications, such as fluorination, are crucial for optimizing therapeutic agents.

Fluorinated Heterocycles in Drug Development

The exploration of fluorinated heterocycles, like 2-fluoro-1,4-benzoxazines, highlights the synthetic versatility and potential pharmacological importance of fluorinated compounds. These studies contribute to the development of novel therapeutic agents with improved activity and selectivity (Meiresonne et al., 2015).

Fluorine's Role in Enhancing Molecular Properties

Research on the chemoselectivity in fluorocyclization of o-styryl benzamides with hypervalent fluoroiodane reagents illustrates the nuanced roles fluorine atoms can play in modifying chemical reactions and enhancing desired outcomes, such as the formation of novel molecular structures (Yan et al., 2016).

Propiedades

IUPAC Name |

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHSSTYUZZAKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)

![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)

![2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2780623.png)

![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2780626.png)